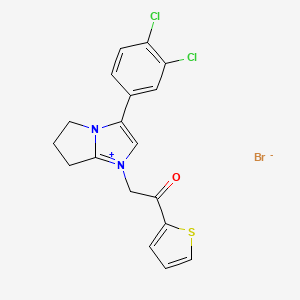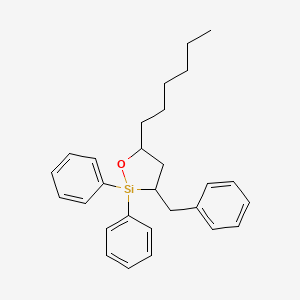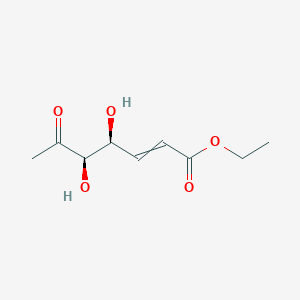
C18H15BrCl2N2OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C18H15BrCl2N2OS est une molécule organique complexe contenant des atomes de brome, de chlore, d'azote, de soufre et d'oxygène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de C18H15BrCl2N2OS implique généralement plusieurs étapes, notamment l'halogénation, la substitution nucléophile et les réactions de condensation. La voie de synthèse spécifique peut varier en fonction de la pureté et du rendement souhaités du produit final. Les réactifs couramment utilisés dans la synthèse comprennent le brome, le chlore et divers solvants organiques .
Méthodes de production industrielle
La production industrielle de This compound implique souvent des réacteurs chimiques à grande échelle et des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu, des conditions de haute température et l'utilisation de catalyseurs pour accélérer les vitesses de réaction .
Analyse Des Réactions Chimiques
Types de réactions
C18H15BrCl2N2OS: subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou thiols correspondants.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium et d'aluminium pour la réduction et l'hydroxyde de sodium pour la substitution nucléophile. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des thiols .
Applications de la recherche scientifique
This compound: a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Le composé est utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux .
Applications De Recherche Scientifique
C18H15BrCl2N2OS: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of C18H15BrCl2N2OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
C18H15BrCl2N2OS: peut être comparé à d'autres composés similaires, tels que :
C18H15BrCl2N2O: Ce composé ne contient pas l'atome de soufre et peut avoir des propriétés chimiques et biologiques différentes.
C18H15BrCl2N2S: Ce composé ne contient pas l'atome d'oxygène et peut présenter une réactivité et des applications différentes.
C18H15BrCl2N2OS2: Ce composé contient un atome de soufre supplémentaire, ce qui peut améliorer son activité biologique.
L'unicité de This compound réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H15BrCl2N2OS |
|---|---|
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C18H15Cl2N2OS.BrH/c19-13-6-5-12(9-14(13)20)15-10-21(18-4-1-7-22(15)18)11-16(23)17-3-2-8-24-17;/h2-3,5-6,8-10H,1,4,7,11H2;1H/q+1;/p-1 |
Clé InChI |
WABRGAHVAUVJSR-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)C4=CC=CS4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)



![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)


